

# Comparative Analysis of 2-Methylbenzhydrol and Structural Isomers: A Guide for Researchers

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## Compound of Interest

Compound Name: 2-Methylbenzhydrol

Cat. No.: B123475

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of small molecules is paramount. This guide provides a comprehensive comparison of the characterization data for **2-Methylbenzhydrol** and two of its common structural isomers, Benzhydrol and 4-Methylbenzhydrol. The data presented herein, including physical properties and spectroscopic analyses, is intended to serve as a valuable resource for identification, quality control, and further research applications.

## Summary of Physicochemical Properties

The physical characteristics of a compound are fundamental to its handling, formulation, and behavior in various experimental settings. The table below summarizes key physical properties of **2-Methylbenzhydrol**, Benzhydrol, and 4-Methylbenzhydrol.

Property	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O	C <sub>13</sub> H <sub>12</sub> O	C <sub>14</sub> H <sub>14</sub> O
Molecular Weight	198.26 g/mol	184.23 g/mol	198.26 g/mol
Melting Point	93-95 °C	65-67 °C	52 °C
Boiling Point	323 °C	297-298 °C	334.9 °C at 760 mmHg
CAS Number	5472-13-9	91-01-0	1517-63-1

## Spectroscopic Characterization Data

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules. The following tables provide a comparative summary of the key spectroscopic data for the three benzhydrol derivatives.

### <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
-OH	~2.1-2.4 (s, 1H)	~2.3 (s, 1H)[1]	~2.3 (s, 1H)
-CH(OH)-	~5.9-6.0 (s, 1H)	~5.85 (s, 1H)[1][2]	~5.75 (s, 1H)[3]
Aromatic-H	~7.1-7.5 (m, 9H)	~7.2-7.4 (m, 10H)[1][2]	~7.1-7.4 (m, 9H)[3]
-CH <sub>3</sub>	~2.2-2.3 (s, 3H)	-	~2.3 (s, 3H)[3]

### <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
-CH(OH)-	~73-76	~76.3[4]	~75-76
Aromatic C-H	~126-130	~126-129[4]	~126-130
Aromatic C (quaternary)	~135-144	~143-144[4]	~137-144
-CH <sub>3</sub>	~19-21	-	~21

## FT-IR Spectral Data (KBr Pellet/Thin Film)

Wavenumber (cm <sup>-1</sup> )	Vibration	2-Methylbenzhydrol	Benzhydrol	4-Methylbenzhydrol
~3200-3600	O-H stretch (broad)	Present	Present[4]	Present
~3000-3100	C-H stretch (aromatic)	Present	Present[4]	Present
~2850-3000	C-H stretch (aliphatic)	Present	Present[4]	Present
~1450-1600	C=C stretch (aromatic)	Present	Present	Present
~1000-1200	C-O stretch	Present	Present	Present

## Mass Spectrometry Data (Electron Ionization)

m/z	Fragmentation Ion	2-Methylbenzhy drol	Benzhydrol	4-Methylbenzhy drol
M <sup>+</sup>	[C <sub>14</sub> H <sub>14</sub> O] <sup>+</sup> / [C <sub>13</sub> H <sub>12</sub> O] <sup>+</sup>	198	184[5]	198
[M-H] <sup>+</sup>	[C <sub>14</sub> H <sub>13</sub> O] <sup>+</sup> / [C <sub>13</sub> H <sub>11</sub> O] <sup>+</sup>	197	183[5]	197
[M-H <sub>2</sub> O] <sup>+</sup>	[C <sub>14</sub> H <sub>12</sub> ] <sup>+</sup> / [C <sub>13</sub> H <sub>10</sub> ] <sup>+</sup>	180	166[5]	180
[M-C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	[C <sub>8</sub> H <sub>9</sub> O] <sup>+</sup> / [C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>	121	107	121
[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>	Tropylium ion	91	91	91
[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>	Benzoyl cation	105	105[5]	105

## Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of characterization data. The following sections outline the methodologies for the key experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[6][7]
  - For <sup>13</sup>C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of CDCl<sub>3</sub> is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]
  - Ensure the sample is fully dissolved and the solution is homogenous. Filter the sample if any solid particles are present to avoid poor spectral resolution.[8]
- Data Acquisition:

- Acquire spectra on a 400 MHz NMR spectrometer.
- Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- For  $^1\text{H}$  NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary (typically 1024 or more).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[\[9\]](#)
  - The mixture should be a fine, homogenous powder.
  - Place the powder into a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a transparent or translucent pellet.[\[10\]](#)
- Data Acquisition:
  - Obtain a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Gas Chromatography-Mass Spectrometry (GC-MS)

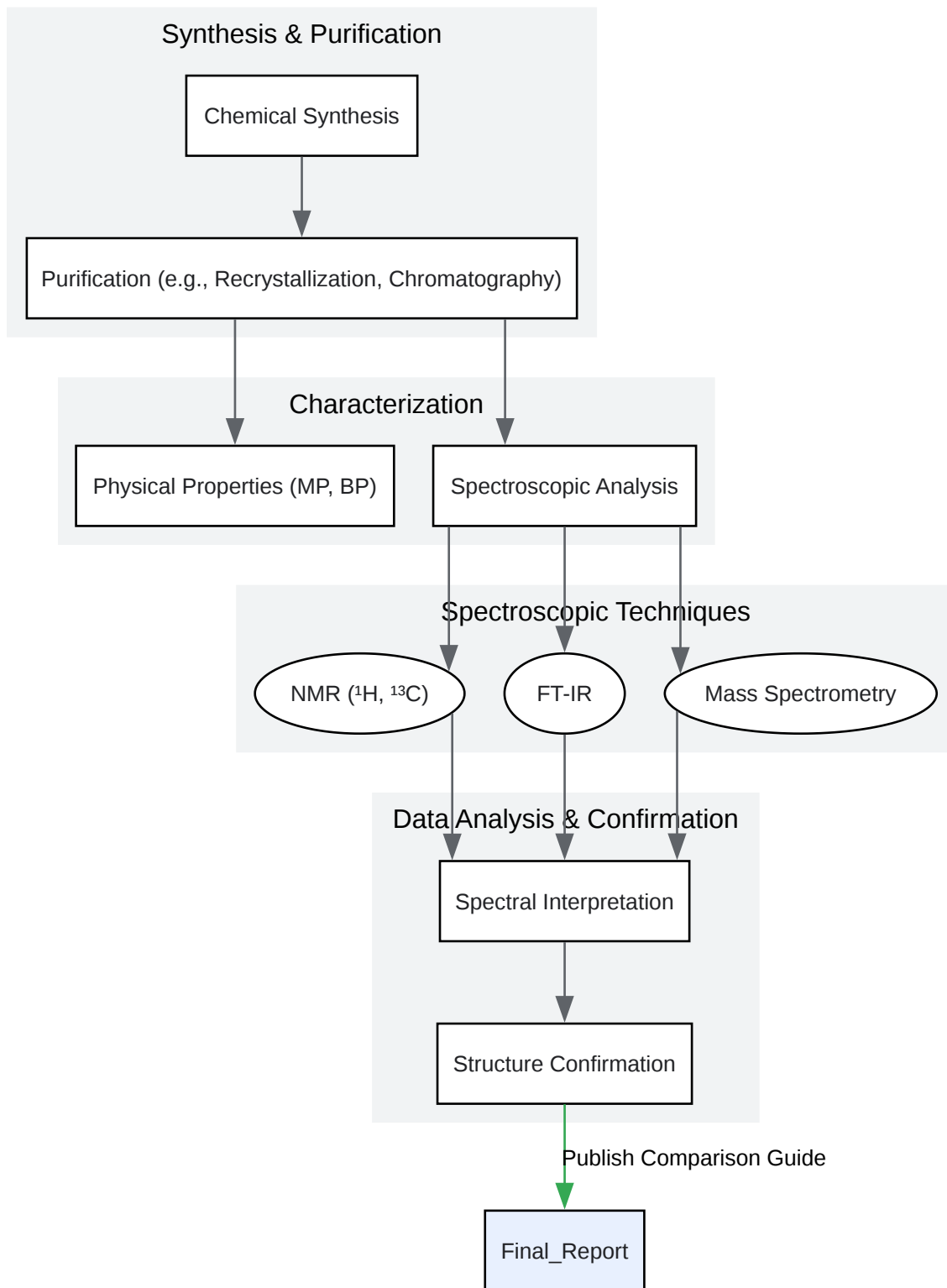
- Sample Preparation:
  - Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Parameters:
  - Injector Temperature: 250 °C

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25  $\mu$ m film thickness), is suitable for the separation of these compounds.[5]
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 2 minutes.
  - Ramp: Increase to 280 °C at a rate of 15 °C/minute.
  - Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Parameters:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Scan Range: 40-400 amu.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.

## Workflow and Relationships

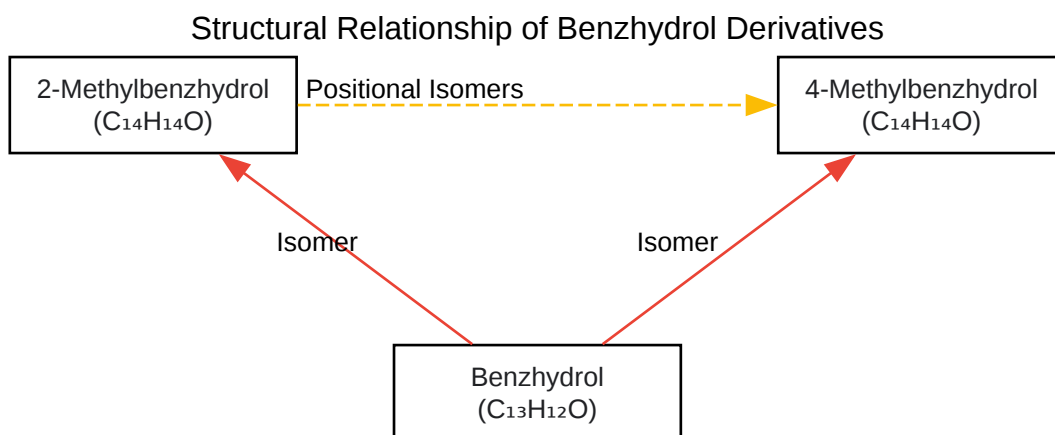
The following diagrams illustrate the logical workflow of chemical characterization and the structural relationships between the compared compounds.

## General Workflow for Chemical Characterization



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*A flowchart illustrating the general workflow of chemical characterization.*



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*The structural relationship between Benzhydrol and its methyl-substituted isomers.*

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